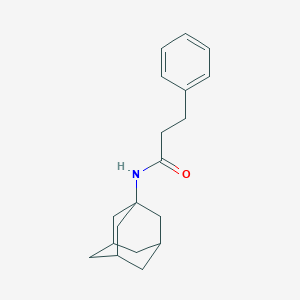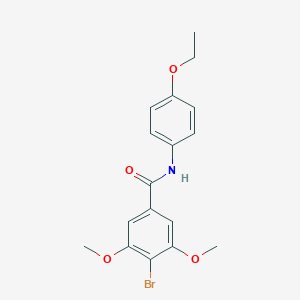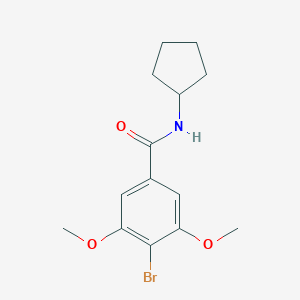
N-(1-adamantyl)-3-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-adamantyl)-3-phenylpropanamide, also known as ACPD, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. ACPD is a white crystalline solid that belongs to the class of adamantane derivatives. It has a molecular formula of C20H25NO and a molecular weight of 295.42 g/mol.
作用機序
N-(1-adamantyl)-3-phenylpropanamide acts as an agonist of mGluRs, which are G protein-coupled receptors that modulate synaptic transmission in the central nervous system. N-(1-adamantyl)-3-phenylpropanamide binds to the extracellular domain of mGluRs, leading to the activation of intracellular signaling pathways that modulate synaptic transmission. N-(1-adamantyl)-3-phenylpropanamide has been shown to enhance long-term potentiation (LTP) and long-term depression (LTD) in the hippocampus, which are two forms of synaptic plasticity that are critical for learning and memory.
Biochemical and Physiological Effects
N-(1-adamantyl)-3-phenylpropanamide has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on synaptic transmission, N-(1-adamantyl)-3-phenylpropanamide has been shown to modulate the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. N-(1-adamantyl)-3-phenylpropanamide has also been shown to have antioxidant properties and to protect against oxidative stress-induced neuronal damage. N-(1-adamantyl)-3-phenylpropanamide has been shown to have anti-inflammatory effects and to modulate immune system function.
実験室実験の利点と制限
One of the main advantages of N-(1-adamantyl)-3-phenylpropanamide for lab experiments is its potency as an mGluR agonist. N-(1-adamantyl)-3-phenylpropanamide has been shown to be more potent than other mGluR agonists such as L-AP4 and L-SOP. N-(1-adamantyl)-3-phenylpropanamide also has a long half-life, which makes it suitable for in vivo experiments. However, one of the limitations of N-(1-adamantyl)-3-phenylpropanamide is its low solubility in water, which can make it challenging to work with in some experimental settings.
将来の方向性
For the study of N-(1-adamantyl)-3-phenylpropanamide include the development of analogs with improved solubility and potency, investigation of its therapeutic potential for neurological disorders, and exploration of its role in modulating immune system function and inflammation.
合成法
The synthesis of N-(1-adamantyl)-3-phenylpropanamide involves the reaction between 1-adamantanecarboxylic acid and phenylpropanolamine. The reaction is typically carried out in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride. The resulting product is then purified using column chromatography to obtain pure N-(1-adamantyl)-3-phenylpropanamide. The overall yield of N-(1-adamantyl)-3-phenylpropanamide synthesis is typically around 50%.
科学的研究の応用
N-(1-adamantyl)-3-phenylpropanamide has been extensively studied for its potential applications in various areas of scientific research. One of the most significant applications of N-(1-adamantyl)-3-phenylpropanamide is in the field of neuroscience. N-(1-adamantyl)-3-phenylpropanamide is a potent agonist of metabotropic glutamate receptors (mGluRs) and has been shown to modulate synaptic transmission in the central nervous system. N-(1-adamantyl)-3-phenylpropanamide has also been studied for its potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.
特性
製品名 |
N-(1-adamantyl)-3-phenylpropanamide |
|---|---|
分子式 |
C19H25NO |
分子量 |
283.4 g/mol |
IUPAC名 |
N-(1-adamantyl)-3-phenylpropanamide |
InChI |
InChI=1S/C19H25NO/c21-18(7-6-14-4-2-1-3-5-14)20-19-11-15-8-16(12-19)10-17(9-15)13-19/h1-5,15-17H,6-13H2,(H,20,21) |
InChIキー |
QDEQULPHSODLKC-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)CCC4=CC=CC=C4 |
正規SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)CCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(4-chloro-2-methylphenoxy)-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B253192.png)
![3-methyl-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253193.png)





![4-bromo-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253212.png)

![3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253214.png)
![Methyl 4-[(3,3-dimethylbutanoyl)amino]benzoate](/img/structure/B253216.png)
